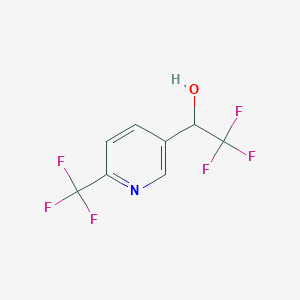

2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGGCHYEXEFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670746 | |

| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-05-3 | |

| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery and agrochemical development. Among these, molecules bearing the trifluoromethyl (CF₃) group are of particular interest. This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a molecule featuring a pyridine core substituted with two trifluoromethyl groups. This structural motif suggests potential for novel biological activity, drawing from the established significance of both pyridine and trifluoromethyl moieties in bioactive compounds.[1] This document will detail the logical synthesis, predicted physicochemical and spectroscopic properties, and potential applications of this compound, offering a foundational resource for researchers exploring its utility.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is not widely published, its key properties can be reliably predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1092353-05-3 | Pharos |

| Molecular Formula | C₈H₅F₆NO | BLDpharm[2] |

| Molecular Weight | 245.12 g/mol | BLDpharm[2] |

| Appearance | Predicted: Solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents | N/A |

The structure of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is characterized by a central pyridine ring, a trifluoromethyl group at the 6-position, and a 2,2,2-trifluoroethanol substituent at the 3-position. The high electronegativity of the six fluorine atoms is expected to significantly influence the electron distribution within the pyridine ring and the properties of the hydroxyl group.

Caption: Chemical structure of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

Synthesis Pathway

A logical and efficient synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can be designed as a multi-step process, commencing from commercially available precursors. The overall strategy involves the formation of the key intermediate, 6-(trifluoromethyl)nicotinaldehyde, followed by a nucleophilic trifluoromethylation reaction.

Caption: Proposed multi-step synthesis pathway.

Step 1: Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanol

The synthesis commences with the reduction of 6-(trifluoromethyl)nicotinic acid. This transformation can be efficiently achieved using standard reducing agents.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 6-(trifluoromethyl)nicotinic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-(trifluoromethyl)pyridin-3-yl)methanol.[1][3]

Step 2: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde

The precursor alcohol is then oxidized to the corresponding aldehyde. Manganese dioxide is a mild and effective reagent for this conversion.

Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (from Step 1) in dichloromethane (DCM) in a round-bottom flask.[4]

-

Add activated manganese dioxide (MnO₂) to the solution.[4]

-

Stir the suspension vigorously at room temperature for 24-48 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.[4]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake with additional DCM.[4]

-

Combine the filtrates and concentrate under reduced pressure to afford 6-(trifluoromethyl)nicotinaldehyde as a solid. This intermediate is commercially available (CAS 386704-12-7).[3][4][5]

Step 3: Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

The final step involves the nucleophilic trifluoromethylation of the aldehyde using (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source, catalyzed by a fluoride ion source such as tetrabutylammonium fluoride (TBAF).

Protocol (Representative):

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(trifluoromethyl)nicotinaldehyde (from Step 2) in anhydrous THF.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF, typically as a 1 M solution in THF) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the formation of the silyl ether intermediate by TLC.

-

Upon completion, quench the reaction with an aqueous solution of hydrochloric acid (1 M) and stir for 1-2 hours to deprotect the silyl ether.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH) due to coupling with the adjacent CF₃ group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR will display signals for the pyridine ring carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling. Signals for the two trifluoromethyl carbons and the methine carbon will also be present.

-

¹⁹F NMR: The fluorine NMR should reveal two distinct signals, one for each of the trifluoromethyl groups, likely as singlets.

-

IR Spectroscopy: The infrared spectrum is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 245.12. Fragmentation patterns would likely involve the loss of a trifluoromethyl group and other characteristic cleavages.

Potential Applications and Biological Activity

The combination of a pyridine scaffold with two trifluoromethyl groups suggests that 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol could be a valuable building block for novel therapeutic agents and agrochemicals. Trifluoromethylated pyridine derivatives are known to exhibit a wide range of biological activities.[1]

-

Agrochemicals: Many commercial pesticides, including insecticides, herbicides, and fungicides, contain the trifluoromethylpyridine motif.[1][6] The presence of this core structure in the target molecule suggests its potential for development in crop protection.

-

Pharmaceuticals: Pyridine derivatives are prevalent in pharmaceuticals, and the introduction of trifluoromethyl groups can enhance drug-like properties. For instance, related structures have been investigated for their potential as kinase inhibitors and for the treatment of neuroprotective disorders.[1]

-

Medicinal Chemistry: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, allowing for the generation of libraries of related compounds for screening against various biological targets.

Given the structural similarities to known bioactive molecules, it is plausible that 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol or its derivatives could exhibit insecticidal, herbicidal, fungicidal, or other valuable pharmacological properties. Further research and biological screening are warranted to explore these possibilities.

Conclusion

2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a fluorinated heterocyclic compound with significant potential as a building block in medicinal and agricultural chemistry. This guide has outlined a logical and feasible synthetic pathway, predicted its key physicochemical and spectroscopic characteristics, and highlighted its potential applications based on the known bioactivity of related structures. While further experimental validation is required, the information presented here provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the biological properties of this promising molecule.

References

-

Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 348–361. Available at: [Link]

-

Pharos. Highly Fluorinated Substances. Available at: [Link]

-

Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(62), 37865–37873. Available at: [Link]

Sources

- 1. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-(Trifluoromethyl)pyridine-3-methanol | CymitQuimica [cymitquimica.com]

- 4. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 6. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

A Technical Guide to 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethylpyridine moiety has emerged as a privileged structural motif in numerous commercialized and investigational drugs and agrochemicals.[1] This guide provides an in-depth technical overview of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a valuable building block for the synthesis of novel bioactive molecules. We will explore its commercial availability, synthesis, physicochemical properties, and potential applications, offering a comprehensive resource for researchers in the field.

Physicochemical Properties

2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1092353-05-3 | Commercial Suppliers |

| Molecular Formula | C₈H₅F₆NO | Calculated |

| Molecular Weight | 245.12 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Storage Conditions | Store in a cool, dry, well-ventilated area | Inferred from related compounds |

Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

The synthesis of the target compound can be achieved in a two-step process starting from the commercially available 2-bromo-5-(trifluoromethyl)pyridine. The first step involves the synthesis of the ketone intermediate, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, followed by a nucleophilic trifluoromethylation.

Step 1: Synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone

A plausible synthetic route to the key ketone intermediate is through a lithium-halogen exchange followed by acylation.[2]

Reaction Scheme:

A proposed synthesis of the ketone intermediate.

Experimental Protocol:

-

Reaction Setup: A solution of 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Acylation: N,N-dimethylacetamide (1.1 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

The final step involves the nucleophilic trifluoromethylation of the ketone intermediate using (trifluoromethyl)trimethylsilane (TMSCF₃), a common and effective reagent for this transformation.[3][4]

Reaction Scheme:

Proposed trifluoromethylation of the ketone.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq) and (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a catalytic amount of cesium fluoride (CsF, 0.1 eq).

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

Characterization

While comprehensive, publicly available spectral data for 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is limited, the following table outlines the expected analytical characterization methods and their anticipated outcomes for structure verification.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, a quartet for the carbinol proton (due to coupling with the CF₃ group), and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carbinol carbon (split into a quartet by the CF₃ group), and the trifluoromethyl carbons. |

| ¹⁹F NMR | Two distinct signals, one for each of the trifluoromethyl groups, likely appearing as singlets or complex multiplets depending on long-range coupling. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observable, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key component in a variety of bioactive molecules due to the advantageous properties conferred by the trifluoromethyl group.[1] 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

The secondary alcohol functionality of this compound provides a handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This allows for the exploration of the surrounding chemical space and the optimization of a lead compound's structure-activity relationship (SAR).

Commercial Availability

2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is commercially available from several chemical suppliers. Researchers should inquire with vendors for current pricing, purity specifications, and availability.

| Supplier | CAS Number |

| BLDpharm | 1092353-05-3 |

| Sigma-Aldrich (Ambeed, Inc.) | 1092353-05-3 |

| Fluorochem | 1092353-05-3 |

Hazard and Safety Information

A specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is not widely available. However, based on the known hazards of its structural components, such as 2,2,2-trifluoroethanol and trifluoromethylpyridines, the following precautions should be taken when handling this compound.[6][7][8]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

It is imperative to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, 97% Purity, C7H6F3NO, 10 grams - CP Lab Safety. Available at: [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. Available at: [Link]

-

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem. Available at: [Link]

-

1-(6-(trifluoromethyl)pyridin-3-yl)ethanone - MySkinRecipes. Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

SO STERILE - Selden Research. Available at: [Link]

-

Material Safety Data Sheet - 3,5-Dinitrosalicylic acid, 98% - Cole-Parmer. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Available at: [Link]

-

Mass spectra of fluorocarbons. Available at: [Link]291_A1b.pdf)

Sources

- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of Trifluoromethylated Pyridines

Introduction: The Rising Importance of Trifluoromethylated Pyridines and the Analytical Imperative

Trifluoromethylated pyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring can profoundly alter the physicochemical properties of the parent molecule. This includes increasing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These desirable characteristics have led to the integration of the trifluoromethylpyridine scaffold into a wide array of commercial products, from pharmaceuticals to pesticides.[1]

Given their prevalence and importance, the robust and accurate analytical characterization of trifluoromethylated pyridines is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as the cornerstone for the identification, quantification, and structural elucidation of these compounds. This application note provides a detailed guide to the mass spectrometric fragmentation of trifluoromethylated pyridines and offers comprehensive protocols for their analysis by both GC-MS and LC-MS/MS.

Theory and Mechanistic Insights: Unraveling the Fragmentation Pathways

The fragmentation of trifluoromethylated pyridines in a mass spectrometer is influenced by several factors, including the ionization method employed (e.g., electron ionization or electrospray ionization), the collision energy, and, most critically, the position of the trifluoromethyl group on the pyridine ring. Understanding these fragmentation patterns is essential for confident structural confirmation and isomer differentiation.

Electron Ionization (EI) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For trifluoromethylated pyridines, the molecular ion (M+) is typically observed, and its fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.

A key fragmentation pathway for many trifluoromethyl-substituted heterocyclic compounds involves the loss of the trifluoromethyl radical (•CF3) or related fluorine-containing species.[2] The stability of the pyridine ring often leads to fragment ions where the ring remains intact.

Fragmentation of 3-(Trifluoromethyl)pyridine:

The NIST EI mass spectrum of 3-(trifluoromethyl)pyridine (Molecular Weight: 147.10 g/mol ) showcases a prominent molecular ion peak at m/z 147.[3][4] Key fragment ions are observed at:

-

m/z 127: This ion likely arises from the loss of a fluorine atom followed by rearrangement.

-

m/z 98: This fragment corresponds to the loss of a CF3 radical, resulting in a pyridyl cation.

-

m/z 78: This peak is characteristic of the pyridine ring itself, suggesting the complete loss of the trifluoromethyl group.

Fragmentation of 4-(Trifluoromethyl)pyridine:

For 4-(trifluoromethyl)pyridine (Molecular Weight: 147.10 g/mol ), the fragmentation pattern under EI is expected to be similar to the 3-isomer, with the molecular ion at m/z 147 and key fragments resulting from the loss of fluorine and the trifluoromethyl group.[5] The relative intensities of these fragment ions may differ due to the influence of the substituent position on ion stability.

Positional Isomer Effects:

The position of the trifluoromethyl group can influence the fragmentation pathways. For instance, in some trifluoromethyl-substituted benzisoxazoles, the position of the CF3 group relative to other substituents determines whether the initial fragmentation is the loss of a •CF3 radical or a rearrangement involving a CF2 group.[2] Similar positional effects are anticipated for trifluoromethylpyridine isomers, making careful analysis of the relative fragment ion abundances crucial for isomer differentiation.

Figure 1: Generalized EI fragmentation pathways for trifluoromethylpyridines.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation of protonated trifluoromethylated pyridines in the gas phase is often initiated by the protonation of the pyridine nitrogen, which is the most basic site.[6]

The fragmentation of protonated pyridine derivatives can proceed through various pathways, including ring opening and rearrangements.[3] For trifluoromethylated pyridines, the strong electron-withdrawing nature of the CF3 group will influence the proton affinity of the pyridine nitrogen and the subsequent fragmentation cascades.

Common fragmentation pathways in ESI-MS/MS of protonated N-heterocycles include the loss of small neutral molecules like HCN. The presence of the trifluoromethyl group may also lead to the loss of HF or other fluorine-containing neutrals.

Figure 2: Plausible ESI-MS/MS fragmentation pathways for protonated trifluoromethylpyridines.

Protocols for the Analysis of Trifluoromethylated Pyridines

The choice between GC-MS and LC-MS/MS for the analysis of trifluoromethylated pyridines depends on the volatility and polarity of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification vs. quantitative analysis).

GC-MS Protocol for Volatile Trifluoromethylated Pyridines

GC-MS is well-suited for the analysis of volatile and thermally stable trifluoromethylated pyridines.

1. Sample Preparation:

For relatively clean samples, a simple dilution in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is often sufficient. For more complex matrices, such as in pesticide residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective approach.[7]

2. GC-MS Instrumentation and Parameters:

A typical GC-MS system would consist of a gas chromatograph coupled to a single quadrupole or a tandem quadrupole mass spectrometer.

| Parameter | Setting |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-200 |

3. Data Analysis:

Compound identification is achieved by comparing the retention time and the acquired mass spectrum with those of a reference standard or a spectral library such as the NIST Mass Spectral Library.[3][8]

Figure 3: Workflow for the GC-MS analysis of trifluoromethylated pyridines.

LC-MS/MS Protocol for Non-Volatile or Complex Matrix Samples

LC-MS/MS is the method of choice for less volatile trifluoromethylated pyridines or when analyzing samples in complex biological matrices, such as plasma or tissue extracts, which is common in drug development.[9][10]

1. Sample Preparation:

For biological matrices, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences and concentrate the analyte. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[4]

2. LC-MS/MS Instrumentation and Parameters:

A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer is commonly used for quantitative analysis.

| Parameter | Setting |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

3. Data Analysis:

Quantification is performed using a calibration curve prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a blank matrix. The ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area is plotted against the analyte concentration.

Figure 4: Workflow for the LC-MS/MS analysis of trifluoromethylated pyridines.

Conclusion and Future Perspectives

The mass spectrometric analysis of trifluoromethylated pyridines is a critical component in various scientific and industrial domains. A thorough understanding of their fragmentation behavior under both EI and ESI conditions is essential for accurate structural elucidation and isomer differentiation. The protocols outlined in this application note provide a robust starting point for the GC-MS and LC-MS/MS analysis of this important class of compounds. As new trifluoromethylated pyridine derivatives continue to be synthesized and utilized, the development of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) for unambiguous formula determination and ion mobility spectrometry (IMS) for enhanced isomer separation, will undoubtedly play an increasingly vital role in their comprehensive characterization.

References

-

Pyridine, 3-(trifluoromethyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

4-(Trifluoromethyl)pyridine. PubChem. [Link]

-

Pydiflumetofen. MassBank. [Link]

-

Kagramanov, N. D.; Sigan, A. L.; Golubev, A. S. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes2021 , 138, 5-6. [Link]

-

Lu, W.; Su, X.; Klein, M. S.; Lewis, I. A.; Fiehn, O.; Rabinowitz, J. D. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods Mol. Biol.2019 , 1928, 87-100. [Link]

-

3-(TRIFLUOROMETHYL)CINNAMIC ACID. MassBank. [Link]

-

Gakh, A. A.; Shermolovich, Y. Trifluoromethylated Heterocycles. Curr. Top. Med. Chem.2014 , 14, 000-000. [Link]

-

An, J.; Li, Z.; Wang, Y.; Jiang, X.; Chen, H. An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. J. Am. Soc. Mass Spectrom.2013 , 24, 145-154. [Link]

-

Pyruvic acid. MassBank. [Link]

-

Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

-

Kaempferol. MassBank. [Link]

-

Pyridine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Longuespée, R.; De Vita, E.; Schvartz, D.; Franck, J.; Smargiasso, N.; Baiwir, D.; Mazzucchelli, G.; Delvenne, P.; De Pauw, E. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites2021 , 11, 356. [Link]

-

NIST Mass Spectrometry Data Center. [Link]

-

2-Imidazolidinethione. MassBank. [Link]

-

Kuklenyik, Z.; Calafat, A. M. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Anal. Chem.2009 , 81, 8585-8592. [Link]

-

Pyridine. MassBank. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 3. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 4. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 5. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Trifluoromethyl)pyridine | 368-48-9 [chemicalbook.com]

- 7. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 9. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 10. massbank.eu [massbank.eu]

Application Note: Structural Elucidation of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol using Multinuclear NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy analysis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. The presence of two trifluoromethyl groups and a chiral center presents a unique and illustrative case for the power of multinuclear NMR techniques. Detailed protocols for sample preparation, data acquisition, and spectral interpretation of ¹H, ¹³C, and ¹⁹F NMR are presented. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of complex fluorinated molecules.

Introduction

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The target molecule, 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, possesses two distinct trifluoromethyl groups and a stereocenter, making its structural verification a non-trivial task that requires a multi-faceted analytical approach.

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic compounds. For fluorinated molecules, the synergistic application of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers high sensitivity and a wide chemical shift range, making it an excellent probe for molecular structure and environment.[3] This note details the expected spectral features and provides a robust protocol for the complete NMR characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, obtained from PubChem, is provided below.[4]

| Property | Value |

| Molecular Formula | C₈H₆F₆NO |

| Molecular Weight | 262.13 g/mol |

| IUPAC Name | 1-(6-(trifluoromethyl)pyridin-3-yl)-2,2,2-trifluoroethanol |

| CAS Number | 1228631-54-6 |

Experimental Protocols

Sample Preparation

For optimal results, high-purity, dry solvents are essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

-

Weigh approximately 10-20 mg of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

-

Dissolve the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as hexafluorobenzene (C₆F₆, δ = -164.9 ppm) or an internal standard like trifluorotoluene can be used.[5]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.[6]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, potentially with proton decoupling.

-

Spectral Width: A wide spectral width of ~250 ppm is recommended initially, centered around -70 ppm.[3]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for NMR analysis.

Predicted NMR Spectra and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from analogous fluorinated pyridine derivatives.

Molecular Structure and Atom Numbering

Caption: Molecular structure and atom numbering scheme.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, the methine proton of the ethanol moiety, and the hydroxyl proton.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.7 | s | - | Singlet due to minimal coupling with H-4. Located downfield due to proximity to the electronegative nitrogen. |

| H-4 | ~8.0 | d | ³J(H-4,H-5) ≈ 8 | Doublet due to coupling with H-5. Deshielded by the adjacent nitrogen and the electron-withdrawing CF₃ group. |

| H-5 | ~7.6 | d | ³J(H-5,H-4) ≈ 8 | Doublet due to coupling with H-4. |

| H-7 | ~5.2 | q | ³J(H-7,F-B) ≈ 7 | Quartet due to coupling with the three equivalent fluorine atoms of the CF₃-B group. |

| OH | Variable | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. May not be observed if exchange is rapid. |

The strong electron-withdrawing nature of the trifluoromethyl group deshields the protons on the pyridine ring, shifting them downfield.[2]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The carbon signals will exhibit splitting due to coupling with fluorine atoms.

| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C-2 | ~150 | s | - | Least affected by CF₃ groups. |

| C-3 | ~135 | q | ⁴J(C-3,F-A) ≈ 1-2 | Weakly coupled to the CF₃-A group. |

| C-4 | ~138 | q | ³J(C-4,F-A) ≈ 4-5 | Coupled to the CF₃-A group. |

| C-5 | ~122 | s | - | Less affected by the CF₃-A group. |

| C-6 | ~148 | q | ²J(C-6,F-A) ≈ 35 | Large two-bond coupling to the CF₃-A group. |

| C-7 | ~69 | q | ²J(C-7,F-B) ≈ 30 | Large two-bond coupling to the CF₃-B group. |

| C-CF₃-A | ~122 | q | ¹J(C,F) ≈ 275 | Very large one-bond C-F coupling. |

| C-CF₃-B | ~124 | q | ¹J(C,F) ≈ 280 | Very large one-bond C-F coupling. |

The magnitudes of the C-F coupling constants are highly diagnostic, with ¹J(C,F) being the largest, followed by ²J(C,F), and then smaller long-range couplings.[7][8]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each trifluoromethyl group.

| Fluorine Group | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CF₃-A | ~ -65 | s | - | Singlet, as there are no nearby protons or other fluorine atoms to couple with. The chemical shift is typical for a CF₃ group on an aromatic ring.[3][9] |

| CF₃-B | ~ -78 | d | ³J(F-B,H-7) ≈ 7 | Doublet due to coupling with the methine proton (H-7). This chemical shift is characteristic of a CF₃ group adjacent to a hydroxyl-bearing carbon.[5][9] |

Conclusion

This application note outlines a comprehensive NMR-based strategy for the structural characterization of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol. By combining ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved. The predicted spectral data, based on established principles, provide a reliable template for the analysis of this and structurally related fluorinated compounds. The provided protocols offer a standardized method for obtaining high-quality NMR data, ensuring accuracy and reproducibility in research and development settings.

References

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Available at: [Link]

-

PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. Available at: [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

-

Ogawa, K., & Fujioka, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299-313. Available at: [Link]

-

Reddit. The Effect of Fluorine in 1H NMR : r/Chempros. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Protection of Trifluoromethylated Pyyridyl Ethanols in Medicinal Chemistry

Introduction: The Privileged Scaffold of Trifluoromethylated Pyridyl Ethanols

Trifluoromethylated pyridyl ethanols represent a critical class of building blocks in modern drug discovery. The unique combination of a pyridine ring, a chiral ethanol moiety, and a trifluoromethyl group imparts a desirable set of properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The trifluoromethyl group, a powerful electron-withdrawing moiety, can significantly influence the acidity of the adjacent hydroxyl group and the overall electronic nature of the molecule. The pyridine nitrogen introduces a basic handle, which can be crucial for salt formation and aqueous solubility, but also presents a challenge in chemical synthesis due to its potential to interfere with various reagents.

Given their importance, the chemical manipulation of trifluoromethylated pyridyl ethanols is a frequent necessity in the synthesis of complex pharmaceutical candidates.[1] A key operation in these synthetic campaigns is the temporary masking or "protection" of the reactive hydroxyl group. This guide provides a detailed overview of protecting group strategies tailored for trifluoromethylated pyridyl ethanols, offering insights into the selection, application, and removal of suitable protecting groups, along with detailed experimental protocols.

The Challenge: Navigating the Electronic Landscape

The selection of an appropriate protecting group for trifluoromethylated pyridyl ethanols is not trivial and requires careful consideration of the molecule's unique electronic and steric features.

-

The Trifluoromethyl Effect: The strongly electron-withdrawing trifluoromethyl (CF3) group significantly lowers the pKa of the adjacent secondary alcohol, making it more acidic than a typical secondary alcohol. This enhanced acidity can influence the choice of base and reaction conditions for the protection step.

-

The Pyridine Nucleus: The basicity of the pyridine nitrogen can lead to unwanted side reactions. For instance, in reactions involving strong acids, the pyridine nitrogen will be protonated, potentially altering the reactivity of the rest of the molecule or leading to solubility issues. Conversely, the pyridine ring can be sensitive to certain oxidative and reductive conditions.

-

Orthogonal Protection: In many synthetic routes, multiple functional groups may require protection. The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal protection, is a critical consideration for efficient synthesis.[2][3]

Strategic Selection of Protecting Groups

Based on a careful analysis of the substrate's properties, two primary classes of protecting groups emerge as highly suitable for trifluoromethylated pyridyl ethanols: Silyl Ethers and Benzyl Ethers .

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild deprotection conditions.[4][5][6] For trifluoromethylated pyridyl ethanols, silyl ethers offer an excellent balance of stability and reactivity.

Rationale for Selection:

-

Mild Installation: Silylation is typically achieved under neutral or mildly basic conditions, which are well-tolerated by the pyridine ring.[5][7]

-

Tunable Stability: The steric and electronic properties of the substituents on the silicon atom allow for fine-tuning of the silyl ether's stability.[7] This enables the selection of a protecting group that can withstand a variety of reaction conditions while remaining readily cleavable.

-

Orthogonal Deprotection: Silyl ethers are most commonly cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6][8] This deprotection method is highly specific and orthogonal to many other protecting groups, such as benzyl ethers and esters.[9]

Comparative Stability of Common Silyl Ethers:

| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base |

| Trimethylsilyl ether | TMS | Low | Low |

| Triethylsilyl ether | TES | Moderate | Moderate |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | High | High |

| tert-Butyldiphenylsilyl ether | TBDPS | Very High | High |

| Triisopropylsilyl ether | TIPS | High | Very High |

Table 1: Relative stability of common silyl ethers. The stability can be tuned by varying the steric bulk on the silicon atom.[7]

Experimental Protocol: TBDMS Protection of 1-(Pyridin-3-yl)-2,2,2-trifluoroethanol

This protocol details the protection of a representative trifluoromethylated pyridyl ethanol with the robust tert-butyldimethylsilyl (TBDMS) group.

Sources

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. youtube.com [youtube.com]

- 9. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols: Enzyme Inhibition Assays for Trifluoromethylated Molecules

Introduction

The strategic incorporation of trifluoromethyl (CF₃) groups into small molecules has become a cornerstone of modern drug discovery.[1] This is due to the unique physicochemical properties imparted by the CF₃ moiety, including increased metabolic stability, enhanced membrane permeability, and altered binding affinities. Trifluoromethylated compounds, particularly trifluoromethyl ketones (TFMKs), have emerged as a potent class of enzyme inhibitors, targeting key enzymes in various disease pathways.[2][3]

The high electronegativity of the fluorine atoms renders the carbonyl carbon of a TFMK highly electrophilic.[2] This electronic feature facilitates the formation of a covalent, yet often reversible, adduct with nucleophilic residues (e.g., serine or cysteine) in the enzyme's active site, typically forming a hemiketal or hemithioketal.[2] This mechanism of action, however, presents unique challenges for traditional enzyme inhibition assays. Standard IC₅₀ determinations at a single time point can be misleading, as many trifluoromethylated inhibitors exhibit time-dependent, slow-binding, or covalent inhibition kinetics.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust enzyme inhibition assays for trifluoromethylated molecules. We will delve into the mechanistic intricacies of these inhibitors and provide detailed, field-proven protocols to ensure accurate characterization of their potency and mechanism of action.

The Unique Nature of Trifluoromethylated Inhibitors: Beyond Simple IC₅₀

A critical aspect to grasp when working with trifluoromethylated inhibitors, especially TFMKs, is that they often do not conform to the simple, rapid-equilibrium kinetics assumed in standard IC₅₀ assays. Their interaction with the target enzyme can be a multi-step process, often involving an initial non-covalent binding event followed by the formation of a covalent adduct. This can manifest as slow-binding or time-dependent inhibition.[2][4][5]

Key Characteristics of Trifluoromethylated Inhibitors:

-

Electrophilicity: The trifluoromethyl group acts as a strong electron-withdrawing group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack from active site residues like serine or cysteine.[2]

-

Covalent Modification: The interaction frequently leads to the formation of a covalent bond with the enzyme, which can be either reversible or irreversible.[6][7]

-

Slow-Binding Kinetics: The formation of the covalent adduct may be slow, leading to a time-dependent increase in inhibition.[2][5][8][9][10][11] This means that the measured potency will increase with longer pre-incubation times of the enzyme and inhibitor.

-

Hydration: In aqueous solutions, trifluoromethyl ketones can exist in equilibrium with their hydrated (gem-diol) form.[4] It is often the hydrated form that is the active species, binding to the enzyme's active site.[4]

Due to these properties, a simple IC₅₀ value determined at a single, arbitrary time point is often insufficient and can be misleading for trifluoromethylated inhibitors.[12][13][14] A thorough characterization requires a more detailed kinetic analysis to determine parameters such as the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).

Experimental Design and Protocols

A multi-faceted approach is necessary to fully characterize the inhibitory properties of trifluoromethylated molecules. The following protocols are designed to provide a comprehensive understanding of the inhibitor's mechanism of action.

Initial Screening and Time-Dependent IC₅₀ Assays

The first step is to assess whether the inhibitor exhibits time-dependent inhibition. This is achieved by measuring the IC₅₀ at different pre-incubation times of the enzyme and inhibitor.

Protocol 1: Time-Dependent IC₅₀ Determination

Objective: To determine if the inhibitor's potency is dependent on the pre-incubation time with the enzyme.

Materials:

-

Target enzyme

-

Fluorogenic or chromogenic substrate

-

Trifluoromethylated inhibitor stock solution (in DMSO)

-

Assay buffer

-

96- or 384-well microplates (black plates for fluorescence assays)

-

Microplate reader

Procedure:

-

Prepare inhibitor dilutions: Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations. It is advisable to start with a wide concentration range (e.g., 100 µM to 1 pM).

-

Set up pre-incubation plates: For each pre-incubation time point (e.g., 5, 15, 30, 60, and 120 minutes), prepare a set of wells containing the enzyme and the various inhibitor concentrations. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).

-

Pre-incubation: Incubate the plates at the desired temperature for the specified pre-incubation times.

-

Initiate the reaction: After the pre-incubation period, add the substrate to all wells to start the enzymatic reaction.

-

Monitor the reaction: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

Data analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration at each pre-incubation time point.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration for each time point.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation time.

-

Data Interpretation:

A significant decrease in the IC₅₀ value with increasing pre-incubation time is a strong indication of time-dependent or irreversible inhibition.

| Pre-incubation Time (min) | IC₅₀ (nM) |

| 5 | 500 |

| 15 | 250 |

| 30 | 100 |

| 60 | 50 |

| 120 | 45 |

| Table 1: Example data from a time-dependent IC₅₀ experiment showing a decrease in IC₅₀ with longer pre-incubation, suggesting time-dependent inhibition. |

Progress Curve Analysis for Slow-Binding Inhibitors

For inhibitors that exhibit time-dependent inhibition, progress curve analysis is a powerful technique to elucidate the kinetic parameters of the interaction.[5][8][9]

Protocol 2: Progress Curve Analysis

Objective: To determine the kinetic constants (Kᵢ and kᵢₙₐ꜀ₜ) for a slow-binding inhibitor.

Procedure:

-

Reaction setup: In a microplate well or a cuvette, combine the enzyme and a fixed concentration of the inhibitor.

-

Initiate and monitor: Start the reaction by adding the substrate and immediately begin continuous monitoring of product formation over a prolonged period (until the reaction reaches a steady state or goes to completion).

-

Vary inhibitor concentration: Repeat the experiment with a range of inhibitor concentrations.

-

Data analysis:

-

The resulting progress curves will typically show an initial burst of activity followed by a slower, steady-state rate.

-

Fit the progress curves to the appropriate kinetic model for slow-binding inhibition to extract the apparent rate constant for the onset of inhibition (kₒₑₛ) at each inhibitor concentration.

-

Plot kₒₑₛ versus the inhibitor concentration. The resulting plot can be fitted to an equation to determine Kᵢ and kᵢₙₐ꜀ₜ.

-

Sources

- 1. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 5. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. beilstein-institut.de [beilstein-institut.de]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol. This important fluorinated building block presents unique challenges due to the electron-deficient nature of the pyridine ring, further compounded by the presence of two trifluoromethyl groups. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on byproduct formation and mitigation strategies.

Introduction: The Synthetic Challenge

The synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the nucleophilic trifluoromethylation of 6-(trifluoromethyl)pyridine-3-carbaldehyde. The Ruppert-Prakash reagent (TMSCF₃) is a common choice for this transformation, activated by a fluoride source such as tetrabutylammonium fluoride (TBAF). The electron-withdrawing nature of both the pyridine nitrogen and the 6-trifluoromethyl group significantly activates the aldehyde towards nucleophilic attack. However, these same electronic factors can also promote side reactions, leading to a range of byproducts that complicate purification and reduce yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis. The answers provide not only solutions but also the underlying chemical principles to empower researchers in their experimental design.

Q1: My reaction is sluggish or incomplete, even with a stoichiometric amount of Ruppert-Prakash reagent. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue and can often be traced back to several factors:

-

Insufficient Fluoride Catalyst: The catalytic fluoride source (e.g., TBAF) is crucial for activating the Ruppert-Prakash reagent to form the active trifluoromethyl anion. Ensure that the TBAF is anhydrous, as water can hydrolyze the reagent and quench the catalyst. It is recommended to use a freshly opened bottle of TBAF or to dry it under vacuum.

-

Solvent Purity: The choice of an appropriate anhydrous aprotic solvent, such as tetrahydrofuran (THF), is critical. Any protic impurities in the solvent can react with the trifluoromethyl anion, leading to reduced efficiency. Always use freshly distilled or commercially available anhydrous solvents.

-

Reaction Temperature: While the reaction is often initiated at low temperatures (e.g., 0 °C) to control exothermicity, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion. If the reaction stalls at low temperatures, a modest increase in temperature (e.g., to room temperature or slightly above) can be beneficial. However, be cautious, as higher temperatures can also promote byproduct formation.

-

Purity of the Starting Aldehyde: Impurities in the 6-(trifluoromethyl)pyridine-3-carbaldehyde can inhibit the reaction. It is advisable to purify the aldehyde by recrystallization or column chromatography before use if its purity is questionable.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting aldehyde plus a hydroxyl group and another corresponding to a carboxylic acid. What is happening?

A2: This observation strongly suggests the occurrence of a Cannizzaro reaction , a disproportionation reaction that can occur with aldehydes lacking α-hydrogens, such as 6-(trifluoromethyl)pyridine-3-carbaldehyde, in the presence of a base.[1] In this side reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, 6-(trifluoromethyl)pyridin-3-yl)methanol, while a second molecule is oxidized to the carboxylic acid, 6-(trifluoromethyl)nicotinic acid.

-

Causality: The fluoride catalyst (F⁻) is basic and can initiate the Cannizzaro reaction.[1] Although the trifluoromethylation is generally faster, if the concentration of the active trifluoromethylating species is low or if the reaction is run for an extended period under basic conditions, the Cannizzaro reaction can become a competitive pathway.

-

Troubleshooting:

-

Control Catalyst Loading: Use the minimum effective amount of fluoride catalyst. A catalytic amount (typically 5-10 mol%) is usually sufficient.

-

Slow Addition of Reagents: Add the Ruppert-Prakash reagent and the fluoride catalyst slowly to the solution of the aldehyde at a low temperature to maintain a low instantaneous concentration of the basic catalyst and to favor the desired trifluoromethylation.

-

Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times that can favor the slower Cannizzaro reaction.

-

Q3: My final product is contaminated with a compound that appears to be the simple reduction product, (6-(trifluoromethyl)pyridin-3-yl)methanol. What could be the source of this byproduct?

A3: The formation of the simple alcohol reduction product, outside of the Cannizzaro reaction, can be due to a few factors:

-

Hydride Impurities: Although less common with the Ruppert-Prakash reagent itself, hydride impurities in other reagents or from the workup could lead to the reduction of the aldehyde.

-

Over-reduction during Workup: If a reductive workup is employed for any reason, it could lead to the reduction of any unreacted aldehyde.

-

Disproportionation: As mentioned in Q2, this is a key byproduct of the Cannizzaro reaction.

-

Troubleshooting:

-

Use High-Purity Reagents: Ensure all reagents are of high purity and free from hydride contaminants.

-

Careful Workup: Employ a non-reductive workup procedure. A simple aqueous quench followed by extraction is typically sufficient.

-

Optimize Reaction Conditions to Minimize Cannizzaro Reaction: Refer to the troubleshooting steps in Q2.

-

Q4: I am having difficulty purifying the desired product from the byproducts. What purification strategies are recommended?

A4: The polarity of the desired trifluoromethyl alcohol is often similar to that of the alcohol byproducts, which can make purification by standard silica gel chromatography challenging.

-

Column Chromatography Optimization:

-

Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. A shallow gradient can improve separation.

-

Acid/Base Wash: Before chromatography, an aqueous acid wash (e.g., dilute HCl) can help to remove any basic pyridine-containing impurities, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts like the carboxylic acid from the Cannizzaro reaction.

-

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to find optimal conditions.

-

Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an excellent, albeit more resource-intensive, option.

Summary of Potential Byproducts and Mitigation Strategies

| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategies |

| 6-(Trifluoromethyl)nicotinic acid | 6-(CF₃)-Pyridine-3-COOH | Cannizzaro Reaction (Oxidation) | - Use catalytic amount of fluoride source.- Slow addition of reagents at low temperature.- Monitor reaction to avoid prolonged reaction times. |

| (6-(Trifluoromethyl)pyridin-3-yl)methanol | 6-(CF₃)-Pyridine-3-CH₂OH | Cannizzaro Reaction (Reduction) or Over-reduction | - Same as for the carboxylic acid.- Ensure non-reductive workup conditions. |

| Unreacted 6-(trifluoromethyl)pyridine-3-carbaldehyde | 6-(CF₃)-Pyridine-3-CHO | Incomplete Reaction | - Use anhydrous reagents and solvents.- Ensure sufficient catalytic fluoride source.- Allow reaction to warm to room temperature. |

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

6-(Trifluoromethyl)pyridine-3-carbaldehyde

-

Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Ruppert-Prakash reagent (1.2 - 1.5 eq) to the cooled solution via syringe.

-

Add the TBAF solution (0.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and a key side reaction.

Caption: Main synthetic route to the target molecule.

Caption: Formation of byproducts via the Cannizzaro reaction.

References

- NCERT. (2020). Aldehydes Ketones and Carboxylic Acids. In Chemistry Part II Textbook for Class XII. Retrieved from a source providing NCERT solutions. [This is a general chemistry reference for the Cannizzaro reaction.]

Sources

Technical Support Center: Purification of Trifluoromethylated Pyridyl Ethanols

Welcome to the dedicated technical support center for the purification of trifluoromethylated pyridyl ethanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. The unique chemical nature of these molecules—possessing a basic pyridine ring, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group—presents specific challenges in achieving high purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and practical, field-proven experience to empower you to optimize your purification workflows.

Table of Contents

-

Understanding the Challenge: The Unique Chemistry of Trifluoromethylated Pyridyl Ethanols

-

Troubleshooting Guide: Flash Column Chromatography

-

FAQ 1: Why are my chromatographic peaks for trifluoromethylated pyridyl ethanols tailing, and how can I fix it?

-

FAQ 2: My compound is streaking on the silica gel column. What is the cause and solution?

-

FAQ 3: I'm observing low recovery of my compound from the column. What are the potential reasons?

-

-

Troubleshooting Guide: Recrystallization

-

FAQ 4: How do I choose the best solvent system for recrystallizing my trifluoromethylated pyridyl ethanol?

-

FAQ 5: My compound is "oiling out" instead of crystallizing. What should I do?

-

FAQ 6: The purity of my compound did not improve after recrystallization. Why?

-

-

Troubleshooting Guide: Chiral Separation by HPLC

-

FAQ 7: What is the recommended starting point for developing a chiral HPLC method for my racemic trifluoromethylated pyridyl ethanol?

-

FAQ 8: I am not getting baseline separation of my enantiomers. How can I improve the resolution?

-

-

Experimental Protocols

-

Protocol 1: General Procedure for Flash Column Chromatography with a Triethylamine Additive

-

Protocol 2: Systematic Solvent Screening for Recrystallization

-

-

References

Understanding the Challenge: The Unique Chemistry of Trifluoromethylated Pyridyl Ethanols

The purification of trifluoromethylated pyridyl ethanols is often complicated by the interplay of their constituent functional groups:

-

The Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong interactions with acidic surfaces like silica gel. This is a primary cause of peak tailing in normal-phase chromatography. The electron-withdrawing trifluoromethyl group, however, reduces the pKa of the pyridine ring compared to its non-fluorinated analog, though it often remains sufficiently basic to interact with silica.

-

The Trifluoromethyl (CF3) Group: This group significantly increases the lipophilicity and metabolic stability of the molecule.[1] Its strong electron-withdrawing nature can also influence the acidity of the adjacent hydroxyl group.

-

The Ethanol Moiety: The hydroxyl group provides a site for hydrogen bonding, increasing the polarity of the molecule and its potential for interaction with polar stationary phases or solvents.

A successful purification strategy must account for these competing properties.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a staple for purifying reaction mixtures. However, the basicity of the pyridine moiety frequently leads to challenges.

FAQ 1: Why are my chromatographic peaks for trifluoromethylated pyridyl ethanols tailing, and how can I fix it?

Answer: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel.[2] The primary cause is the strong, non-ideal interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the elution profile.

Solutions:

-

Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to the mobile phase to mask the acidic silanol sites.

-

Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase (e.g., hexane/ethyl acetate) is a standard and highly effective practice.[3][4][5] The TEA will preferentially bind to the active silanol sites, allowing your trifluoromethylated pyridyl ethanol to elute with minimal interaction, resulting in a more symmetrical peak shape.

-

Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase, serving a similar purpose.

-

-

Change of Stationary Phase: If additives are not desired, consider using a less acidic stationary phase.

-

Deactivated Silica: Commercially available deactivated silica gels can be a good option.

-

Alumina (Neutral or Basic): Alumina is a suitable alternative to silica for the purification of basic compounds.

-

Diagram 1: Logic for Troubleshooting Peak Tailing

Caption: A workflow for diagnosing and resolving peak tailing during flash chromatography.

FAQ 2: My compound is streaking on the silica gel column. What is the cause and solution?